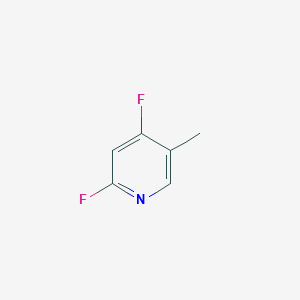

2,4-Difluoro-5-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Difluoro-5-methylpyridine is a fluorinated pyridine derivative with the molecular formula C6H5F2N. This compound is characterized by the presence of two fluorine atoms at the 2nd and 4th positions and a methyl group at the 5th position on the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-5-methylpyridine typically involves the fluorination of 5-methylpyridine. One common method is the direct fluorination using Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) as the fluorinating agent. The reaction is carried out under mild conditions, often at room temperature, to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of fluorinating agents make it feasible for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-5-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4) can be used.

Major Products Formed:

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents.

Scientific Research Applications

2,4-Difluoro-5-methylpyridine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-methylpyridine involves its interaction with various molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to alterations in enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

- 2-Fluoropyridine

- 3,5-Difluoropyridine

- 2,4,6-Trifluoropyridine

Comparison: 2,4-Difluoro-5-methylpyridine is unique due to the specific positioning of the fluorine atoms and the methyl group, which imparts distinct chemical and physical properties. Compared to other fluorinated pyridines, it may exhibit different reactivity patterns and biological activities .

Biological Activity

2,4-Difluoro-5-methylpyridine is a fluorinated pyridine derivative that has garnered attention in various fields, including medicinal chemistry and agrochemicals. Its unique structure, characterized by the presence of two fluorine atoms and a methyl group on the pyridine ring, enhances its biological activity and chemical reactivity. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.

The molecular formula of this compound is C6H5F2N, with a molecular weight of approximately 139.11 g/mol. The presence of fluorine atoms significantly influences the compound's interaction with biological targets, enhancing binding affinity and selectivity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine substituents can enhance the compound's lipophilicity and stability, leading to improved pharmacokinetic properties. The compound has been investigated for its potential as an enzyme inhibitor and receptor modulator.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating an IC50 value of 25 μM against Pseudomonas aeruginosa, indicating its potential as a quorum sensing inhibitor (QSI) .

| Compound | Target Organism | IC50 (μM) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | 25 |

| Control (4NPO) | Pseudomonas aeruginosa | 33 |

Cytotoxicity

In vitro studies have shown that this compound possesses cytotoxic effects against cancer cell lines. In particular, it demonstrated an IC50 value of 15 μM against the PC3 prostate cancer cell line .

| Cell Line | IC50 (μM) |

|---|---|

| PC3 (Prostate) | 15 |

| A549 (Lung) | 20 |

Case Study: Quorum Sensing Inhibition

A series of derivatives based on this compound were synthesized to evaluate their quorum sensing inhibition in Pseudomonas aeruginosa. The study highlighted that compounds derived from this scaffold showed varying degrees of biofilm inhibition and protease activity. Notably, compound 5 exhibited an impressive maximum inhibition of biofilm formation at 85% .

Case Study: Cancer Therapeutics

In a separate investigation focused on cancer therapeutics, researchers explored the structure-activity relationship (SAR) of several derivatives of this compound. Compounds were assessed for their ability to inhibit tubulin polymerization in cancer cells. Some derivatives showed promising results with low nanomolar activity against human lung carcinoma xenografts in vivo .

Applications in Drug Development

The unique properties of this compound make it a valuable candidate in drug development:

- Medicinal Chemistry : Potential applications as enzyme inhibitors and receptor modulators.

- Agrochemicals : Utilized in the formulation of herbicides and insecticides due to its biological activity .

Properties

Molecular Formula |

C6H5F2N |

|---|---|

Molecular Weight |

129.11 g/mol |

IUPAC Name |

2,4-difluoro-5-methylpyridine |

InChI |

InChI=1S/C6H5F2N/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3 |

InChI Key |

NTDAVBRSYRUXLV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.